Ditridecyl hydrogen phosphite Ditridecyl hydrogen phosphite
Brand Name: Vulcanchem
CAS No.: 3783-64-0
VCID: VC18522204
InChI: InChI=1S/C26H55O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-28-30(27)29-26-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3
SMILES:
Molecular Formula: C26H55O3P
Molecular Weight: 446.7 g/mol

Ditridecyl hydrogen phosphite

CAS No.: 3783-64-0

Cat. No.: VC18522204

Molecular Formula: C26H55O3P

Molecular Weight: 446.7 g/mol

* For research use only. Not for human or veterinary use.

Ditridecyl hydrogen phosphite - 3783-64-0

Specification

CAS No. 3783-64-0
Molecular Formula C26H55O3P
Molecular Weight 446.7 g/mol
IUPAC Name ditridecyl hydrogen phosphite
Standard InChI InChI=1S/C26H55O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-28-30(27)29-26-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3
Standard InChI Key VTIXMGZYGRZMAW-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCOP(O)OCCCCCCCCCCCCC

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

DTHP consists of a central phosphorus atom bonded to two tridecyloxy groups (C13H27O\text{C}_{13}\text{H}_{27}\text{O}) and one hydroxyl group (-OH\text{-OH}). The long alkyl chains confer lipophilicity, enabling compatibility with nonpolar matrices such as plastics and oils. The phosphite group (P(O)(OH)\text{P(O)(OH)}) is responsible for its reactivity, particularly in antioxidant and chelation reactions.

Physical and Chemical Characteristics

  • Physical State: Viscous liquid at room temperature, transitioning to a semi-solid below 10°C.

  • Solubility: Miscible with organic solvents (e.g., toluene, hexane) but insoluble in water.

  • Thermal Stability: Decomposes at temperatures exceeding 200°C, releasing phosphorous oxides.

  • Hydrolytic Sensitivity: Undergoes slow hydrolysis in aqueous environments, forming phosphoric acid and tridecanol.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

DTHP is typically synthesized via the reaction of phosphorus trichloride (PCl3\text{PCl}_3) with tridecanol (C13H27OH\text{C}_{13}\text{H}_{27}\text{OH}) under anhydrous conditions:

PCl3+3C13H27OH(C13H27O)2P(O)H+2HCl+C13H27Cl\text{PCl}_3 + 3 \text{C}_{13}\text{H}_{27}\text{OH} \rightarrow (\text{C}_{13}\text{H}_{27}\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_{13}\text{H}_{27}\text{Cl}

The reaction requires strict temperature control (20–40°C) to minimize side reactions. Yields exceeding 85% are achievable using excess tridecanol and inert solvents like dichloromethane.

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to manage exothermicity. Key parameters include:

  • Residence Time: 30–60 minutes.

  • Catalysts: Titanium tetrachloride (TiCl4\text{TiCl}_4) enhances reaction efficiency.

  • Post-Processing: Vacuum distillation removes residual HCl and unreacted alcohol.

Functional Applications

Lubricant Additives

DTHP improves the thermal-oxidative stability of industrial lubricants. Its mechanism involves:

  • Radical Scavenging: Neutralizing free radicals via hydrogen donation.

  • Metal Passivation: Forming protective layers on metal surfaces to reduce wear.

PropertyDTHP PerformanceCompeting Compound (e.g., Dioctyl Phosphite)
Thermal Stability (°C)210180
Hydrolytic ResistanceModerateLow
Viscosity Index145120

Polymer Stabilization

In polyethylene and polypropylene, DTHP acts as a secondary antioxidant by decomposing hydroperoxides. It synergizes with phenolic antioxidants, extending polymer lifespan by 30–50% in UV-rich environments.

Pharmaceutical Intermediates

DTHP serves as a precursor in synthesizing organophosphorus drugs. For example, it facilitates the production of bisphosphonates used in osteoporosis treatment via Arbuzov reactions.

Recent Research Advancements

Catalytic Applications

A 2024 study demonstrated DTHP’s role in palladium-catalyzed cross-coupling reactions, achieving 92% yield in Suzuki-Miyaura couplings under mild conditions. The phosphite ligand enhances catalytic activity by stabilizing Pd(0) intermediates.

Environmental Impact Mitigation

Researchers are exploring DTHP-derived ionic liquids as green solvents for CO2_2 capture. Preliminary results show a 40% increase in absorption capacity compared to traditional amines.

Comparative Analysis with Analogous Compounds

CompoundAlkyl Chain LengthPrimary UseThermal Stability (°C)
Ditridecyl Hydrogen PhosphiteC13Lubricants, Polymer Additives210
Didodecyl Hydrogen PhosphiteC12Flame Retardants190
Dioctyl Hydrogen PhosphiteC8Plasticizers170

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